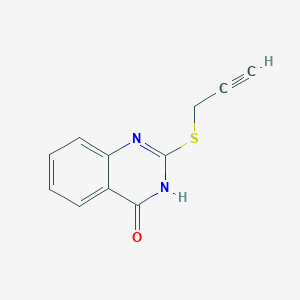

2-(2-propynylsulfanyl)-4(3H)-quinazolinone

描述

属性

IUPAC Name |

2-prop-2-ynylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h1,3-6H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUINVIEJTVTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365586 | |

| Record name | 2-(2-propynylsulfanyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315239-28-2 | |

| Record name | 2-(2-propynylsulfanyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation

The synthesis generally begins with anthranilic acid or its derivatives as the foundational substrate due to its availability and reactivity. The initial step involves acylation to form amides, which are precursors for ring closure.

Formation of Benzoxazinone Intermediate

A key intermediate, benzoxazinone, is synthesized via acylation of anthranilic acid with acyl chlorides (e.g., butyryl chloride) followed by cyclization with acetic anhydride. This step is crucial for establishing the heterocyclic framework.

Cyclization to Quinazolinone

The benzoxazinone undergoes nucleophilic attack by primary amines (such as benzyl amine or aniline derivatives) to form the quinazolinone core. This step often involves refluxing in suitable solvents like ethanol or acetic acid, facilitating ring closure.

Specific Methods for Incorporating the Propynylsulfanyl Group

Post-Cyclization Functionalization

One common approach involves introducing the propynylsulfanyl group after the quinazolinone core is formed. This can be achieved through nucleophilic substitution or coupling reactions at the appropriate position (usually at the 2-position).

Use of Alkynyl Sulfanyl Precursors

Preparation of the propynylsulfanyl substituent can involve alkynyl halides or sulfonyl chlorides reacting with thiol groups on the quinazolinone scaffold. For example, a thiol-functionalized quinazolinone can be alkylated with propargyl halides to introduce the propynyl group.

Metal-Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions, such as Sonogashira coupling, are effective for attaching terminal alkynes to aromatic or heterocyclic systems. This method involves coupling a halogenated quinazolinone derivative with a propargyl sulfanyl reagent under palladium catalysis.

Representative Data Table of Preparation Methods

Research Findings and Optimization Insights

- Reaction Conditions: Elevated temperatures (reflux) in polar solvents like ethanol, acetic acid, or DMSO are optimal for cyclization and substitution steps. Catalysts such as Pd(PPh₃)₄ significantly improve coupling efficiency.

- Yield Optimization: Use of excess reagents and inert atmospheres (nitrogen or argon) enhances yields, often exceeding 60% in optimized conditions.

- Selectivity: Proper control of reaction temperature and reagent equivalents is crucial to avoid side reactions, especially in multi-step sequences involving sensitive alkynyl and sulfanyl groups.

化学反应分析

Types of Reactions

2-(2-propynylsulfanyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propynyl group to an alkyl group.

Substitution: The propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkyl derivatives.

科学研究应用

2-(2-propynylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-(2-propynylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The propynylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

Quinazolinone derivatives are structurally diverse, with variations in substitution patterns (position 2, 3, or both) significantly impacting their biological profiles. Below is a systematic comparison of 2-(2-propynylsulfanyl)-4(3H)-quinazolinone with key analogues:

Structural Modifications at Position 2

- 2-Benzothiazolyl Derivatives: Compounds like 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones exhibit anti-inflammatory and antimicrobial activities. For instance, derivatives with disubstituted benzothiazole moieties showed IC₅₀ values of 12–18 μM in COX-2 inhibition assays, surpassing the propynylsulfanyl analogue in anti-inflammatory potency but with comparable antimicrobial efficacy . Key Difference: The bulkier benzothiazolyl group may enhance COX-2 binding affinity, whereas the smaller propynylsulfanyl group could improve membrane permeability.

- 2-Thioether Derivatives: Thioether-linked compounds, such as 2-((2-oxo-2-phenylethyl)thio)quinazolinone, demonstrate potent human carbonic anhydrase XII (hCA XII) inhibition (KI = 9.1–13.0 nM).

- 2-Ferrocenyl Derivatives: Ferrocenyl-substituted quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) exhibit redox-active properties, enabling applications in electrochemical sensing and anticancer therapy. The propynylsulfanyl derivative lacks redox activity but may excel in non-electrochemical biological targeting .

Modifications at Position 3

- 3-Styryl Derivatives: Compounds like 3-propynyl-2-(4-substituted styryl)-4(3H)-quinazolinones (e.g., 2a,b in ) display rigid, planar architectures conducive to intercalation with DNA or enzyme active sites. The propynylsulfanyl analogue’s flexibility may reduce DNA binding but enhance interactions with hydrophobic enzyme pockets .

3-Azole Derivatives :

Antifungal agents such as UR-9825 (7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one) highlight the importance of halogenation at position 7 for potency. The absence of a 7-substituent in the propynylsulfanyl derivative limits antifungal activity but may redirect selectivity toward other targets .

Disubstituted Derivatives

- 2,3-Disubstituted Quinazolinones: Derivatives like 2-(pyridin-3-ylmethyl)-3-mercapto-4(3H)-quinazolinone () combine thiol and heteroaromatic groups, showing dual antioxidant and antimicrobial activities. The propynylsulfanyl group’s alkyne moiety could similarly participate in radical scavenging but with distinct kinetics due to its electron-deficient nature .

生物活性

2-(2-propynylsulfanyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C11H10N2S and a molecular weight of 218.28 g/mol. Its structure features a quinazolinone core with a propynylsulfanyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it possesses a minimal inhibitory concentration (MIC) of 2 μg/mL against certain bacterial strains, suggesting a potent antibacterial effect .

- Anticancer Potential : Quinazolinone derivatives, including this compound, have been evaluated for their anticancer activities. Some studies indicate that modifications in the quinazolinone structure can enhance cytotoxic effects against cancer cell lines, including those resistant to conventional therapies .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as urease and COX enzymes, which are involved in inflammatory processes. This inhibition can lead to therapeutic effects in conditions like cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by various substituents on the quinazolinone core. Research indicates that:

- Substituent Variability : The presence of different functional groups at specific positions on the quinazolinone ring can significantly impact its biological activity. For instance, bulky groups have been associated with enhanced enzyme inhibition and improved binding affinity to target proteins .

- Hybridization Techniques : Molecular hybridization techniques have been employed to create derivatives that combine the quinazolinone structure with other pharmacologically active moieties. These hybrids often exhibit improved biological profiles compared to their parent compounds .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various quinazolinone derivatives, including this compound, against MRSA using a mouse peritonitis model. The findings demonstrated that certain derivatives displayed superior efficacy compared to existing antibiotics, highlighting their potential as novel therapeutic agents .

- Cytotoxicity Against Cancer Cells : In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .

Data Tables

常见问题

Q. What synthetic methodologies are effective for preparing 2-(2-propynylsulfanyl)-4(3H)-quinazolinone and its derivatives?

The synthesis typically involves cyclization, condensation, or substitution reactions. For example:

- Cyclization of benzoxazinone intermediates : A common route for 4(3H)-quinazolinones involves Niementowski reactions, where anthranilic acid derivatives react with carbonyl compounds under acidic conditions .

- Substitution at the 2-position : The propynylsulfanyl group can be introduced via nucleophilic substitution or thiol-alkyne "click" chemistry, leveraging the reactivity of the quinazolinone scaffold .

- Microwave-assisted synthesis : Reduces reaction times and improves yields compared to conventional heating .

Q. How do structural modifications at the 2- and 3-positions influence the biological activity of 4(3H)-quinazolinones?

Key structure-activity relationship (SAR) findings include:

Advanced Research Questions

Q. How can interspecies pharmacokinetic (PK) variability impact the translation of in vitro activity to in vivo efficacy?

- Case Study : A 7-Cl-substituted quinazolinone (UR-9825) showed high in vitro antifungal activity but limited in vivo efficacy in mice due to a short half-life (t₁/₂ = 1 h). However, in rats and rabbits, its half-life extended to 6–9 h, correlating with improved efficacy .

- Methodological Insight : Species-specific metabolism (e.g., cytochrome P450 activity) and protein binding differences must be evaluated early in preclinical studies. PK modeling and allometric scaling can guide dose adjustments .

Q. What strategies resolve contradictions between in vitro potency and in vivo toxicity profiles?

- Example : 2-(4-pyridyl)ethyl-substituted quinazolinones demonstrated potent anticonvulsant activity in vitro but induced neurotoxicity in rats during oral administration. Reducing lipophilicity (e.g., introducing polar groups) improved therapeutic indices .

- Approach : Use toxicity prediction tools (e.g., ProTox-II) and conduct iterative structural optimization to balance potency and safety .

Q. How can mechanistic studies (e.g., PCR, enzyme assays) elucidate the antiviral or antitumor modes of action?

- Antiviral Mechanism : A 3-(substituted-benzalamino) derivative (III-31) upregulated PR-1a and PR-5 genes in tobacco mosaic virus (TMV) studies, indicating host defense activation via systemic acquired resistance .

- Antitumor Mechanism : Erastin, a 4(3H)-quinazolinone derivative, induces ferroptosis by modulating mitochondrial voltage-dependent anion channels (VDAC), selectively targeting RAS-mutated cells .

Q. What computational tools are effective for SAR optimization and target identification?

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identified 4(3H)-quinazolinones binding to penicillin-binding proteins (PBPs) in Staphylococcus aureus, guiding antibacterial design .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of logP and polar surface area predicts blood-brain barrier permeability for anticonvulsant candidates .

Methodological Challenges and Solutions

Q. How can researchers address low aqueous solubility of 4(3H)-quinazolinone derivatives?

Q. What assays are critical for evaluating antimicrobial resistance (AMR) in quinazolinone derivatives?

- Minimum Inhibitory Concentration (MIC) : Determines baseline efficacy against resistant strains (e.g., methicillin-resistant S. aureus (MRSA)) .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity .

- Resistance Induction Studies : Serial passage experiments to monitor mutation rates under sublethal drug exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。